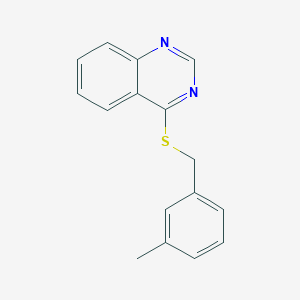

4-((3-Methylbenzyl)thio)quinazoline

Vue d'ensemble

Description

The compound 4-((3-Methylbenzyl)thio)quinazoline is a derivative of quinazoline, a bicyclic aromatic heterocyclic compound. Quinazoline derivatives have been extensively studied due to their diverse biological activities, including antimicrobial, antioxidant, and antitubercular properties. These compounds are characterized by a quinazoline core, which can be substituted at various positions to yield compounds with different biological activities and properties .

Synthesis Analysis

Quinazoline derivatives can be synthesized through various methods. One approach involves the reaction of 2-(chloroacetyl)amino benzoic acid with substituted dihydropyrimidines to yield 2,3-disubstituted quinazoline-4(3H)-ones with excellent yields . Another method demonstrated the synthesis of quinazolines through an o-iodoxybenzoic acid (IBX) mediated tandem reaction of o-aminobenzylamine with aldehydes, which is a mild protocol yielding diversely substituted quinazolines . Additionally, a novel four-step synthesis of thioxo-quinazolino[3,4-a]quinazolinone derivatives has been developed starting from isatoic anhydride, which involves coupling-cyclization reactions and does not require expensive catalysts or reagents .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be complex and is often determined using X-ray diffraction methods. For instance, the crystal structure of a related compound, methyl-3,4-dihydro-3-(p-methylphenyl)-4-oxo-2-quinazolinyl thiopropionate, was found to have the quinazoline moiety and the methyl-substituted phenyl ring almost planar with a dihedral angle of 84.96(8)° between them . This structural information is crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including ring closure and substitution reactions, which are essential for their biological activity. For example, swapping substituents in positions 2 and 4 of certain quinazoline derivatives led to the identification of potent antitubercular 2-thio-substituted quinazolinones . These reactions are often influenced by the presence of specific functional groups and substituents on the quinazoline core.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their application as pharmaceutical agents. For instance, the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles using a basic ionic liquid as a catalyst is a green protocol that highlights the importance of reaction conditions on the properties of the synthesized compounds . Modifications to the quinazoline core, such as the introduction of heterocyclic benzoyl rings, can significantly affect the potency and cytotoxicity of these compounds as thymidylate synthase inhibitors .

Applications De Recherche Scientifique

Quinazoline and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad range of biological activities. These compounds are found in over 200 naturally occurring alkaloids and have been a focal point of research for developing new medicinal agents. Their structural stability and versatility allow for the introduction of various bioactive moieties, leading to the synthesis of novel compounds with potential antibacterial activities against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016).

Quinazoline Derivatives in Cancer Research

Quinazoline derivatives have shown significant promise as anticancer drugs, inhibiting a wide range of therapeutic protein targets beyond the well-known EGFR inhibitors. Recent patents and research have highlighted the synthesis of new quinazoline compounds that inhibit not only mutated and wild-type EGFR but also other kinases, histone deacetylase, and various metabolic pathways. This highlights the compound's versatility and potential in developing novel anticancer therapies (Ravez et al., 2015).

Applications in Optoelectronics

In addition to their medicinal applications, quinazoline derivatives have been explored for their use in optoelectronic materials. Their incorporation into π-extended conjugated systems has shown great value in creating novel materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and materials for nonlinear optical applications. This research avenue represents an exciting crossover of organic chemistry into the field of material science (Lipunova et al., 2018).

Mécanisme D'action

Target of Action

Quinazoline derivatives have been known to interact with a variety of targets, including various enzymes and receptors .

Mode of Action

Quinazoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Quinazoline derivatives have been shown to impact a wide range of biological activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes .

Result of Action

Some quinazoline derivatives have been shown to have significant anti-tumor activity . For example, one compound significantly inhibited the migration and colony formation of PC-3 cells and induced apoptosis through increasing the expression of pro-apoptotic proteins Bax and p53 and down-regulating the anti-apoptotic protein Bcl-2 .

Action Environment

The synthesis of quinazoline derivatives can be influenced by various factors, including reaction conditions and catalysts .

Orientations Futures

Quinazolinones have been a major source of attraction due to their stability and relatively easy methods for preparation . Their lipophilicity helps quinazolinones in penetration through the blood–brain barrier which makes them suitable for targeting different central nervous system diseases . Various modifications to the substitutions around the quinazolinone system changed their biological activity significantly due to changes in their physicochemical properties . Therefore, the future direction in this field could involve the design and synthesis of new derivatives or analogues to treat various diseases .

Propriétés

IUPAC Name |

4-[(3-methylphenyl)methylsulfanyl]quinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S/c1-12-5-4-6-13(9-12)10-19-16-14-7-2-3-8-15(14)17-11-18-16/h2-9,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETSIGRSHAUOFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101322636 | |

| Record name | 4-[(3-methylphenyl)methylsulfanyl]quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815856 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

852366-98-4 | |

| Record name | 4-[(3-methylphenyl)methylsulfanyl]quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide](/img/structure/B3016234.png)

![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3016236.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3016237.png)

![4-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]morpholine](/img/structure/B3016255.png)